2-(4-Methylphenyl)-2-piperidin-1-ylethanamine: Structural Dynamics, Synthesis, and Pharmacological Potential
2-(4-Methylphenyl)-2-piperidin-1-ylethanamine: Structural Dynamics, Synthesis, and Pharmacological Potential
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper
Executive Summary
The compound 2-(4-methylphenyl)-2-piperidin-1-ylethanamine (CAS: 927965-82-0) represents a highly versatile structural motif within the 1,2-diamine class of organic molecules. Characterized by an ethylamine backbone substituted with a p-tolyl group and a piperidine ring at the C2 position, this compound serves a dual purpose in modern chemical research. In synthetic chemistry, it acts as a critical precursor and chiral ligand for transition-metal-catalyzed asymmetric synthesis[1]. In medicinal chemistry, its structural homology to known dissociative anesthetics and non-opioid analgesics (such as lefetamine and diphenidine analogs) makes it a valuable pharmacophore for investigating neuroreceptor modulation[2].
This whitepaper provides a comprehensive technical breakdown of its physicochemical properties, validated synthetic pathways, and theoretical pharmacological mechanisms, grounded in established literature.
Physicochemical Profiling and Structural Data
Understanding the molecular geometry and electronic distribution of 2-(4-methylphenyl)-2-piperidin-1-ylethanamine is crucial for predicting its behavior in both catalytic environments and biological matrices. The presence of a primary amine (hydrogen bond donor) and a tertiary piperidine amine (hydrogen bond acceptor) creates a unique bidentate coordination profile.
Quantitative Data Summary
| Property | Value | Causality / Significance |
| IUPAC Name | 2-(4-Methylphenyl)-2-(piperidin-1-yl)ethan-1-amine | Defines the exact regiochemistry of the 1,2-diamine. |
| CAS Registry Number | 927965-82-0 | Unique identifier for commercial and academic sourcing. |
| Molecular Formula | C₁₄H₂₂N₂ | Indicates a high degree of saturation in the piperidine ring. |
| Molar Mass | 218.34 g/mol | Optimal for small-molecule drug design (Lipinski's Rule of 5). |
| Topological Polar Surface Area | 29.3 Ų | Suggests excellent blood-brain barrier (BBB) permeability[1]. |
| H-Bond Donors / Acceptors | 1 / 2 | Facilitates stable binding in receptor pockets or metal coordination. |
| Rotatable Bonds | 3 | Provides sufficient conformational flexibility for induced-fit binding. |
Validated Synthetic Methodologies
The synthesis of 1,2-diamines requires strict control over regioselectivity and oxidation states. Below are two distinct, field-proven methodologies for synthesizing 2-(4-methylphenyl)-2-piperidin-1-ylethanamine.
Route A: Strecker-Type Condensation and Nitrile Reduction (Industrial Standard)
This route is favored for its scalability and the commercial availability of starting materials.
Fig 1: Divergent synthetic routes to 2-(4-methylphenyl)-2-piperidin-1-ylethanamine.
Protocol 1: Step-by-Step Nitrile Reduction
Objective: Convert 2-(4-methylphenyl)-2-(piperidin-1-yl)acetonitrile to the target ethanamine.
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Preparation of the Hydride Suspension: Suspend 2.0 equivalents of Lithium Aluminum Hydride (LiAlH₄) in anhydrous Tetrahydrofuran (THF) under an inert Argon atmosphere.
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Causality: THF is utilized as an aprotic solvent to solvate the lithium ions, which Lewis-acid activates the nitrile carbon. The anhydrous environment is critical to prevent the violent, premature quenching of LiAlH₄ by moisture.
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Temperature Control: Cool the suspension to 0°C using an ice-water bath.
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Causality: The reduction of nitriles is highly exothermic. Maintaining 0°C prevents thermal degradation of the intermediate imine and suppresses the formation of secondary amine byproducts.
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Substrate Addition: Dissolve the amino nitrile intermediate in anhydrous THF and add it dropwise to the LiAlH₄ suspension over 30 minutes.
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Reflux and Completion: Remove the ice bath and gently reflux the mixture for 4 hours. Monitor via TLC until the nitrile spot is completely consumed.
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Fieser Workup: Quench the reaction sequentially with x mL water, x mL 15% NaOH, and 3x mL water (where x is the mass of LiAlH₄ in grams).
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Causality: The Fieser method produces granular, easily filterable aluminum salts, preventing the formation of a gelatinous emulsion that traps the highly polar diamine product.
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Route B: Aziridinium Ion Ring-Opening (Stereoselective Approach)
Developed extensively by O'Brien et al., this method is utilized when chiral diamines are required[3]. By starting with enantiopure p-methylstyrene oxide, the epoxide is opened by piperidine, activated, and subsequently undergoes an intramolecular cyclization to an aziridinium ion. Nucleophilic attack by ammonia occurs regioselectively at the least sterically hindered carbon (C1), yielding the enantiopure 1,2-diamine[4].
Pharmacological Relevance and Receptor Dynamics
While primarily utilized as a synthetic building block, the 1,2-diamine scaffold of 2-(4-methylphenyl)-2-piperidin-1-ylethanamine shares significant topological similarities with neuroactive agents. Compounds featuring a phenethylamine core with an alpha-piperidine substitution frequently exhibit affinity for the N-methyl-D-aspartate (NMDA) receptor complex or monoamine transporters.
Fig 2: Proposed neuropharmacological pathway for 1,2-diamine derivatives.
Mechanistic Insights
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NMDA Receptor Antagonism: The p-tolyl group provides lipophilic bulk that anchors the molecule within the hydrophobic pocket of the PCP binding site inside the NMDA receptor's ion channel. The basic piperidine nitrogen becomes protonated at physiological pH, interacting with critical glutamate residues to physically block Ca²⁺ influx.
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Analgesic Precursors: As noted in the literature regarding chiral diamines, these structures serve as vital intermediates in the synthesis of non-opioid analgesics[2]. The primary amine at C1 acts as a functional handle for further derivatization (e.g., amidation to form kappa-opioid receptor agonists similar to U-50,488).
Application in Asymmetric Catalysis
Beyond biology, 2-(4-methylphenyl)-2-piperidin-1-ylethanamine is a potent bidentate ligand. In organolithium chemistry, the primary amine can be deprotonated to form a chiral lithium amide base. The adjacent tertiary piperidine nitrogen coordinates to the lithium cation, creating a rigid, stereodefined transition state. This complex is highly effective in the enantioselective deprotonation of meso-epoxides or the asymmetric lithiation of N-Boc pyrrolidines[5].
References
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O'Brien, P., de Sousa, S. E., & Poumellec, P. (1998). "Two expedient methods for the preparation of chiral diamines." Journal of the Chemical Society, Perkin Transactions 1, 1483-1492. Available at:[Link]
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National Center for Biotechnology Information. "2-Phenyl-2-(piperidin-1-yl)ethanamine." PubChem Compound Summary for CID 12447268. Available at:[Link]
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ZINC12 Database. "Substance 927965-82-0." Bioinformatics and Chemical Informatics Research Center. Available at:[Link]
Sources
- 1. 41208-22-4化工百科 – 960化工网 [m.chem960.com]
- 2. Two expedient methods for the preparation of chiral diamines - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) DOI:10.1039/A800550H [pubs.rsc.org]
- 3. Two expedient methods for the preparation of chiral diamines - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 4. Two expedient methods for the preparation of chiral diamines - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 5. Publication List - People, University of York [york.ac.uk]
